![molecular formula C20H14ClF2N5O2 B2456360 N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-difluorobenzamide CAS No. 1021125-53-0](/img/structure/B2456360.png)
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-difluorobenzamide is a useful research compound. Its molecular formula is C20H14ClF2N5O2 and its molecular weight is 429.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-difluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyridazine moiety, which is known for its diverse pharmacological properties. The presence of difluorobenzamide and chlorophenyl groups enhances its biological activity by potentially improving binding affinity to target proteins.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets. Research indicates that it may inhibit certain kinases involved in cancer cell proliferation and survival. For instance, compounds with similar structures have shown inhibitory effects on c-Met kinase, a critical player in tumor growth and metastasis .
Antitumor Activity
Numerous studies have evaluated the antitumor efficacy of triazolo-pyridazine derivatives. For example, a related compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.06 to 2.73 μM . The promising results suggest that this compound may also demonstrate similar potency.
Anti-Infective Properties
In addition to its antitumor potential, this compound may have applications in treating infectious diseases. The design and synthesis of related compounds have focused on their anti-tubercular activity against Mycobacterium tuberculosis, with some derivatives showing IC50 values as low as 1.35 μM . This suggests that the compound could be explored further for its potential as an anti-infective agent.
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated various triazolo-pyridazine derivatives for their cytotoxic effects on cancer cell lines (A549, MCF-7, HeLa). The results indicated significant cytotoxicity with one compound achieving an IC50 of 0.090 μM against c-Met kinase . This emphasizes the potential of similar compounds in targeting cancer cells effectively.
- Structure-Activity Relationship (SAR) : Research has shown that modifications in the triazolo-pyridazine structure can significantly impact biological activity. For instance, halogen substitutions have been found to enhance the cytotoxic effects against tested cell lines .
- Docking Studies : Molecular docking studies suggest that the compound can effectively bind to targets such as c-Met kinase, which is crucial for understanding its mechanism of action . These studies provide insights into how structural variations can influence binding affinities and biological outcomes.
Data Summary
科学研究应用
Anticancer Properties
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-difluorobenzamide has shown promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- Cell Line Testing : The compound was tested against several human tumor cell lines following protocols established by the National Cancer Institute (NCI). Results indicated significant cytotoxicity with mean GI50 values suggesting effective inhibition of cell proliferation .
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
- In Vitro Studies : The compound demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .
Synthesis and Derivatives
The synthesis of this compound involves several steps that typically include:
- Formation of the Triazole Ring : Using appropriate precursors to generate the triazole structure.
- Coupling Reactions : Attaching the difluorobenzamide moiety through coupling reactions with suitable reagents.
- Purification : The final compound is purified using methods such as recrystallization or chromatography.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds similar to this compound:
属性
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2N5O2/c21-15-4-2-1-3-13(15)19-26-25-17-7-8-18(27-28(17)19)30-10-9-24-20(29)14-6-5-12(22)11-16(14)23/h1-8,11H,9-10H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQFZZCDWPALIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C=C(C=C4)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。